molecular formula C6H6N2O2 B044866 5-Aminopyridine-2-carboxylic acid CAS No. 114849-40-0

5-Aminopyridine-2-carboxylic acid

Cat. No.: B044866
CAS No.: 114849-40-0
M. Wt: 138.12 g/mol
InChI Key: WDJARUKOMOGTHA-UHFFFAOYSA-N
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Description

5-Amino-2-pyridinecarboxylic acid, also known as 5-amino-2-picolinic acid, is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-pyridinecarboxylic acid can be achieved through several methods. One common approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis . Another method includes the alkylation of urethane derivatives, followed by hydrolysis . Additionally, selective reduction using sodium borohydride (NaBH4) is also employed .

Industrial Production Methods: Industrial production of 5-amino-2-pyridinecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-amino-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with enzymes and receptors, influencing various biochemical processes. Its effects are mediated through binding to active sites and altering the activity of target molecules .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-pyridinecarboxylic acid is unique due to the presence of both an amino group and a carboxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJARUKOMOGTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400359
Record name 5-Amino-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24242-20-4
Record name 5-Aminopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24242-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopyridine-2-carboxylic acid
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